1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide
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Description
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analgesic Activities of Related Compounds
Research in the area of chemical synthesis often aims at developing new compounds with potential therapeutic benefits. For example, a study by Abu‐Hashem, Al-Hussain, and Zaki (2020) details the synthesis of novel benzodifuranyl derivatives with significant analgesic and anti-inflammatory activities, highlighting the process of creating new molecules for potential medical applications (Abu‐Hashem et al., 2020).
Antiparkinsonian and Analgesic Effects
Another research avenue involves synthesizing and testing compounds for specific therapeutic effects. Amr, Maigali, and Abdulla (2008) synthesized a series of substituted pyridine derivatives, demonstrating their analgesic and antiparkinsonian activities, which compares to known drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008).
Anticonvulsant Drug Design
The design and synthesis of anticonvulsant drugs is a critical research area that explores the structural and electronic properties of therapeutic compounds. Georges et al. (1989) solved the crystal structures of three anticonvulsant compounds, offering insights into the design principles for creating effective treatments for epilepsy (Georges et al., 1989).
Antimicrobial Activity
Compounds with potential antimicrobial properties are crucial in the fight against infectious diseases. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and tested their antimicrobial activity, demonstrating variable and modest effects against bacteria and fungi (Patel et al., 2011).
properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-13-29-21(22-14)23-20(27)15-6-5-11-26(12-15)19-10-9-17(24-25-19)16-7-3-4-8-18(16)28-2/h3-4,7-10,13,15H,5-6,11-12H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBIXAFDSQCQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.